molecular formula C9H8Cl2N2 B13051777 3-Amino-3-(2,3-dichlorophenyl)propanenitrile

3-Amino-3-(2,3-dichlorophenyl)propanenitrile

Cat. No.: B13051777
M. Wt: 215.08 g/mol
InChI Key: MBNHCQWGRKOCLA-UHFFFAOYSA-N
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Description

3-Amino-3-(2,3-dichlorophenyl)propanenitrile is a nitrile-containing β-substituted phenylalanine derivative with the molecular formula C₉H₇Cl₂N₂. It features a 2,3-dichlorophenyl group attached to a propanenitrile backbone, where the amino group is positioned at the β-carbon. This compound is structurally related to β-phenylalanine analogs, which are pivotal in pharmaceutical and biochemical research due to their role as intermediates in drug synthesis and molecular probes .

The nitrile group (-CN) enhances electrophilicity, making it a candidate for further functionalization, such as hydrolysis to carboxylic acids or participation in cycloaddition reactions.

Properties

Molecular Formula

C9H8Cl2N2

Molecular Weight

215.08 g/mol

IUPAC Name

3-amino-3-(2,3-dichlorophenyl)propanenitrile

InChI

InChI=1S/C9H8Cl2N2/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3,8H,4,13H2

InChI Key

MBNHCQWGRKOCLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(CC#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,3-dichlorophenyl)propanenitrile typically involves the reaction of 2,3-dichlorobenzaldehyde with a suitable amine and a nitrile source. One common method involves the use of a reductive amination process, where 2,3-dichlorobenzaldehyde is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an organic solvent like methanol or ethanol under controlled temperature conditions .

Industrial Production Methods

Industrial production of 3-Amino-3-(2,3-dichlorophenyl)propanenitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,3-dichlorophenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Amino-3-(2,3-dichlorophenyl)propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,3-dichlorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their function. The dichlorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

3-Amino-3-(2,5-dichlorophenyl)propanenitrile
  • Molecular Formula : C₉H₇Cl₂N₂ (same as the 2,3-dichloro analog).
  • Substituents : Chlorine atoms at positions 2 and 5 on the phenyl ring.
  • Physical Properties :
    • Density: 1.340 g/cm³ (predicted)
    • Boiling Point: 366.3°C (predicted)
    • pKa: 5.96 (predicted)
(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile
  • Molecular Formula : C₉H₈BrClN₂
  • Substituents : Bromine at position 5 and chlorine at position 2.
  • Impact of Bromine : Bromine’s larger atomic radius increases molecular weight (275.53 g/mol) and lipophilicity, which may enhance membrane permeability in biological systems .

Functional Group Variations

(3S)-3-Amino-3-(3,4-dichlorophenyl)propanoic Acid
  • Molecular Formula: C₉H₇Cl₂NO₂
  • Functional Group : Carboxylic acid (-COOH) instead of nitrile (-CN).
  • Applications : Used as a pharmaceutical intermediate, highlighting its relevance in drug development (e.g., antipsychotics or antidepressants) .
  • Key Differences : The carboxylic acid group improves water solubility and enables salt formation, contrasting with the nitrile’s reactivity in synthetic transformations.

Research Implications and Gaps

  • Structural Analysis : The SHELX software suite has been instrumental in crystallographic studies of similar compounds, enabling precise determination of stereochemistry and molecular packing .
  • Synthetic Utility: The nitrile group in 3-Amino-3-(2,3-dichlorophenyl)propanenitrile offers versatility in organic synthesis, though its discontinued status suggests challenges in scalability or application .

Biological Activity

3-Amino-3-(2,3-dichlorophenyl)propanenitrile is a synthetic organic compound with significant interest in medicinal chemistry due to its potential biological activities. The compound features a propane backbone with an amino group, a dichlorophenyl moiety, and a nitrile group, which contribute to its unique chemical properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its interactions with biomolecules.

  • Molecular Formula : C10H10Cl2N
  • Molecular Weight : 215.08 g/mol
  • Functional Groups : Amino group (-NH2), Nitrile group (-C≡N), Dichlorophenyl group (C6H3Cl2)

The presence of these functional groups enhances the compound's ability to engage in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that 3-Amino-3-(2,3-dichlorophenyl)propanenitrile exhibits notable antimicrobial activity. Studies have shown that the compound can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli1830
Pseudomonas aeruginosa1270

The data suggest that the dichlorophenyl group enhances lipophilicity, allowing better membrane penetration and increased antimicrobial efficacy.

Anticancer Properties

The anticancer potential of 3-Amino-3-(2,3-dichlorophenyl)propanenitrile has been evaluated through various in vitro studies. The compound has shown promising results against several cancer cell lines.

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)25Induction of apoptosis through caspase activation
A549 (Lung Cancer)30Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)20Inhibition of DNA synthesis

The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression .

The biological effects of 3-Amino-3-(2,3-dichlorophenyl)propanenitrile can be explained through its interactions with biomolecules. The amino and nitrile groups facilitate hydrogen bonding with proteins and nucleic acids, potentially modulating biochemical pathways critical for cell survival and proliferation. Additionally, the lipophilic nature imparted by the dichlorophenyl moiety enhances interactions with cellular membranes and intracellular targets .

Case Studies

  • Antimicrobial Activity Study : A study conducted on various bacterial strains revealed that 3-Amino-3-(2,3-dichlorophenyl)propanenitrile exhibited significant antimicrobial properties comparable to standard antibiotics like ciprofloxacin .
  • Anticancer Efficacy : In a comparative analysis involving multiple cancer cell lines, the compound demonstrated IC50 values that indicate substantial cytotoxicity, particularly in MCF-7 cells where it induced apoptosis effectively .

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